REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:8][CH2:9][CH2:10][CH2:11][CH:12]([O:18][CH2:19]Cl)[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].O>CCOCC>[Cl:8][CH2:9][CH2:10][CH2:11][CH:12]([O:18][CH2:19][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]
|
Name
|
|
Quantity
|
13.18 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
Mg
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
19.05 g
|
Type
|
reactant
|
Smiles
|
ClCCCC(CCCCC)OCCl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting suspension is stirred for 18 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain a gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated on a steam bath for an additional hour
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled to 5°-10° C. by means of an ice-water bath
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°-5° C.
|
Type
|
STIRRING
|
Details
|
with vigorous stirring while the temperature
|
Type
|
CUSTOM
|
Details
|
is kept below 5° C
|
Type
|
STIRRING
|
Details
|
Let stir at 0°-5° C. for about 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated from the ether phase (A)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with ether (150 ml., B)
|
Type
|
WASH
|
Details
|
washed with H2O (100 ml.), 5% K2CO3 (100 ml.), again with H2O (100 ml.), finally with saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(CCCCC)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.072 mol | |
AMOUNT: MASS | 19.28 g | |
YIELD: PERCENTYIELD | 85.7% | |
YIELD: CALCULATEDPERCENTYIELD | 85.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |